![molecular formula C11H13IO B14055631 1-(2-Ethyl-3-iodophenyl)propan-2-one](/img/structure/B14055631.png)
1-(2-Ethyl-3-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-3-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-3-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor. One common method is the iodination of 2-ethylphenylpropan-2-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenylpropan-2-one derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Ethyl-3-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications may still be under investigation.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-3-iodophenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation and reduction reactions, the carbonyl group undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
1-(2-Iodophenyl)propan-2-one: Similar structure but lacks the ethyl group.
1-(3-Iodophenyl)propan-2-one: Iodine atom is positioned differently on the phenyl ring.
1-(2-Ethylphenyl)propan-2-one: Lacks the iodine atom.
Uniqueness
1-(2-Ethyl-3-iodophenyl)propan-2-one is unique due to the combination of the ethyl group and the iodine atom on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
Introduction
1-(2-Ethyl-3-iodophenyl)propan-2-one, also known as a derivative of the aryl ketone class, has garnered attention in recent years due to its potential biological activities. This compound's structure, characterized by an ethyl group and an iodine atom on the phenyl ring, suggests possible interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have been tested against Zika virus protease (ZVpro), showing promising IC50 values. The structural modifications in these compounds play a crucial role in their inhibitory potency against viral replication pathways .
Antibacterial Activity
Antibacterial properties have also been observed in related compounds. For example, certain aryl ketones have demonstrated efficacy against various bacterial strains, including E. faecalis and K. pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7. These compounds were found to significantly increase lactate dehydrogenase (LDH) levels in treated cells, indicating cell membrane damage and cytotoxic effects. Furthermore, the cell cycle analysis suggested that these compounds could halt cell proliferation at the S phase, leading to potential therapeutic applications in cancer treatment .
Study on Antiviral Properties
A study conducted by researchers on a series of aryl ketones demonstrated their effectiveness as allosteric inhibitors of viral proteases. The findings indicated that specific structural features, such as the presence of iodine and ethyl groups, enhance antiviral activity by stabilizing the enzyme's inactive form .
Investigation of Antibacterial Effects
Another investigation focused on the antibacterial activity of aryl ketone derivatives against clinically relevant pathogens. The study revealed that these compounds not only inhibited bacterial growth but also altered cell morphology and viability at higher concentrations .
Anticancer Mechanisms
Research exploring the anticancer potential of related compounds highlighted their ability to induce apoptosis through various pathways. The treated MCF-7 cells showed significant changes in LDH activity and cell cycle arrest, suggesting a mechanism involving both necrosis and apoptosis .
Pharmacokinetic Properties
The pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics. For instance, studies have reported half-lives ranging from 24 minutes to several hours depending on the administration route (intravenous vs oral) and compound structure .
Parameter | Value |
---|---|
Half-life (t1/2) | 24 min |
AUC (0–∞) | 441,000 ng min/mL |
Volume of Distribution (Vd) | 400 mL/kg |
Clearance (CL total) | 11 mL/min/kg |
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-(2-ethyl-3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H13IO/c1-3-10-9(7-8(2)13)5-4-6-11(10)12/h4-6H,3,7H2,1-2H3 |
InChI Key |
PTXIASYGUAKFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1I)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.